![molecular formula C13H9BrClNO2 B13935211 6-(3-Bromo-2-chlorophenyl)-2-methoxynicotinaldehyde](/img/structure/B13935211.png)
6-(3-Bromo-2-chlorophenyl)-2-methoxynicotinaldehyde
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Overview
Description
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methoxy group on the pyridine ring, and an aldehyde functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde typically involves multi-step chemical reactionsThe final step involves the formation of the aldehyde group through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key steps include the controlled addition of bromine and chlorine to the phenyl ring and the use of specific catalysts to facilitate the formation of the aldehyde group .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Bromo-2-chloro-6-methylpyridine
- 6-Bromo-2-chloro-3-methylheptane
Uniqueness
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups and the specific positions of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H9BrClNO2 |
---|---|
Molecular Weight |
326.57 g/mol |
IUPAC Name |
6-(3-bromo-2-chlorophenyl)-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13-8(7-17)5-6-11(16-13)9-3-2-4-10(14)12(9)15/h2-7H,1H3 |
InChI Key |
IBLUUUWDTBKEIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=C(C(=CC=C2)Br)Cl)C=O |
Origin of Product |
United States |
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